molecular formula C38H44N2NaO12 B12406562 Thymolphthalexon

Thymolphthalexon

Cat. No.: B12406562
M. Wt: 743.7 g/mol
InChI Key: IIAPYKPRBUOQPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thymolphthalexon can be synthesized from thymol and phthalic anhydride . The synthesis involves the reaction of thymol with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Thymolphthalexon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a pH indicator, changing color under different pH conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism by which thymolphthalexon exerts its effects involves its ability to undergo color changes in response to pH variations. This property is due to the presence of ionizable groups within its structure that can accept or donate protons under different pH conditions . The molecular targets and pathways involved include interactions with hydrogen ions and other reactive species in the solution.

Properties

Molecular Formula

C38H44N2NaO12

Molecular Weight

743.7 g/mol

InChI

InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);

InChI Key

IIAPYKPRBUOQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na]

Related CAS

62698-55-9
85409-48-9

Origin of Product

United States

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